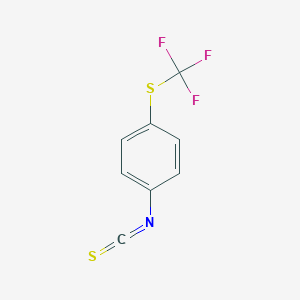

4-(Trifluoromethylthio)phenyl isothiocyanate

Description

Properties

IUPAC Name |

1-isothiocyanato-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQNBABZXGQVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399400 | |

| Record name | 4-(Trifluoromethylthio)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189281-95-6 | |

| Record name | 4-(Trifluoromethylthio)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethylthio)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 4-(trifluoromethylthio)phenyl isothiocyanate

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethylthio)phenyl Isothiocyanate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate, prized in the fields of medicinal chemistry and agrochemical development. The incorporation of the trifluoromethylthio (-SCF₃) group can significantly enhance a molecule's lipophilicity, metabolic stability, and overall biological efficacy. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable building block, intended for researchers, chemists, and professionals in drug development. We will delve into the synthesis of the key precursor, 4-(trifluoromethylthio)aniline, followed by a critical examination of the methodologies for its conversion to the target isothiocyanate, balancing classical approaches with modern, safer alternatives. Each section emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the rationale behind procedural choices to ensure both scientific rigor and practical applicability.

Introduction: The Significance of the -SCF₃ Moiety

The isothiocyanate functional group (-N=C=S) is a versatile electrophile, readily reacting with a host of nucleophiles to form thioureas, thiocarbamates, and other derivatives. When appended to a phenyl ring bearing a trifluoromethylthio group, its utility is greatly amplified. The -SCF₃ group is a powerful electron-withdrawing substituent, which activates the isothiocyanate moiety, rendering it a potent electrophile for synthetic transformations.[1] This enhanced reactivity is crucial for its role as a building block in creating complex molecular architectures for potential drug candidates, particularly in areas like anticancer research, and for the development of advanced agrochemicals.[1][2]

This guide will first detail the synthesis of the essential starting material, 4-(trifluoromethylthio)aniline, and then explore the two predominant strategies for its conversion to this compound.

Synthesis of the Key Precursor: 4-(Trifluoromethylthio)aniline

The most direct and widely used precursor for the is 4-(trifluoromethylthio)aniline. This starting material is typically prepared via the reduction of its corresponding nitroaromatic compound, 4-(trifluoromethylthio)nitrobenzene.

Reductive Synthesis of 4-(Trifluoromethylthio)aniline

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. For this specific substrate, catalytic hydrogenation has proven to be a highly efficient method, affording the desired aniline in excellent yield.[3]

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a solution of 4-nitrophenyl trifluoromethyl sulfide (e.g., 33.5 g, 0.15 mol) in ethanol (400 mL), add a palladium-carbon catalyst (10% Pd/C, 3.5 g).[3]

-

Hydrogenation: Place the reaction mixture in a suitable autoclave. Pressurize the vessel with hydrogen gas to 40 atm.[3]

-

Reaction Conditions: Stir the mixture vigorously at room temperature for approximately 8 hours.[3]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting nitro compound.[4]

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure to remove the ethanol. The resulting residue can be washed with water to afford the crude product.[3]

-

Purification: The product, 4-(trifluoromethylthio)aniline, can be purified by vacuum distillation.[3][5]

Data Summary: 4-(Trifluoromethylthio)aniline

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NS | [5][6] |

| Molecular Weight | 193.19 g/mol | [5][6] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Boiling Point | 102-103 °C / 8 mmHg | [3][5] |

| Density | 1.351 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.528 | [3][5] |

Conversion of Aniline to Isothiocyanate: Core Methodologies

The transformation of the primary amino group of 4-(trifluoromethylthio)aniline into an isothiocyanate is the crucial step. Several methods exist, each with distinct advantages and disadvantages regarding safety, cost, and substrate scope.

Method A: The Thiophosgene Route (Classical Approach)

The reaction of primary amines with thiophosgene (CSCl₂) is a long-established and often highly effective method for synthesizing isothiocyanates.[7]

Causality & Mechanism: Thiophosgene possesses a highly electrophilic carbon atom due to the two electron-withdrawing chlorine atoms.[8] The primary amine acts as a nucleophile, attacking this carbon. This is followed by the stepwise elimination of two molecules of hydrogen chloride, typically facilitated by a non-nucleophilic base, to yield the isothiocyanate.

Expertise & Trustworthiness: While efficient, this method's primary drawback is the extreme toxicity and hazardous nature of thiophosgene. It is a volatile, corrosive, and moisture-sensitive red liquid that is a severe lachrymator and can cause delayed pulmonary edema upon inhalation.[8][9][10] Therefore, its use requires stringent safety protocols, including a high-performance fume hood and specialized personal protective equipment.

Experimental Protocol: Thiophosgene Method

-

Inert Atmosphere: Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Solution: Dissolve 4-(trifluoromethylthio)aniline (1 equiv.) and a non-nucleophilic base such as triethylamine (2.2 equiv.) in a dry, inert solvent like dichloromethane or chloroform at 0 °C.

-

Thiophosgene Addition: Slowly add a solution of thiophosgene (1.1 equiv.) in the same solvent to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

-

Work-up: Wash the reaction mixture successively with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: After filtering the drying agent, remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Method B: The Carbon Disulfide Route (Safer, Two-Step Alternative)

To circumvent the high toxicity of thiophosgene, methods utilizing carbon disulfide (CS₂) have become the preferred standard in many laboratories.[11][12] This approach is a two-step process that involves the in-situ formation of a dithiocarbamate salt, which is then decomposed by a desulfurizing agent.[13][14]

Causality & Mechanism:

-

Step 1 (Dithiocarbamate Formation): The aniline reacts with carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt.

-

Step 2 (Desulfurization): This intermediate salt is then treated with an electrophilic reagent (a desulfurizing agent) that facilitates the elimination of a sulfur-containing byproduct, yielding the final isothiocyanate.

Numerous desulfurizing agents have been developed, with tosyl chloride (TsCl) being a common and effective choice.[13][15] Other effective reagents include di-tert-butyl dicarbonate (Boc₂O), iodine, and bis(trichloromethyl)carbonate (triphosgene).[11][12][13]

Expertise & Trustworthiness: This method is significantly safer than the thiophosgene route. However, the nucleophilicity of the starting aniline is a critical factor. Electron-deficient anilines, such as 4-(trifluoromethylthio)aniline, can react slowly during the initial dithiocarbamate formation step.[12][16] To overcome this, reaction conditions may need to be optimized, for instance by using a stronger base or modifying the solvent system.[12][16]

Experimental Protocol: CS₂ and Tosyl Chloride Method

-

Dithiocarbamate Formation: In a flask, dissolve 4-(trifluoromethylthio)aniline (1 equiv.) in a suitable solvent such as THF or dichloromethane. Add triethylamine (3 equiv.) followed by the slow addition of carbon disulfide (1.2 equiv.) at 0 °C.[14]

-

Stirring: Allow the mixture to stir at room temperature until the formation of the dithiocarbamate salt is complete (monitor by TLC).

-

Desulfurization: Cool the mixture back to 0 °C and add tosyl chloride (1.2 equiv.) portion-wise.[14]

-

Reaction Completion: Let the reaction proceed at room temperature. The reaction is often complete within a few hours.

-

Work-up: Upon completion, dilute the mixture with an appropriate organic solvent and wash with water and brine. Dry the organic layer over a drying agent.

-

Purification: After solvent removal, the crude product is purified, typically by vacuum distillation or column chromatography on silica gel.

Product Purification, Characterization, and Storage

Independent of the synthetic route chosen, the final product requires purification and rigorous characterization to ensure its suitability for subsequent applications.

-

Purification: Vacuum distillation is an effective method for purifying the final product on a larger scale.[17] For smaller scales or for achieving very high purity, flash column chromatography is recommended.

-

Characterization: The identity and purity of this compound can be confirmed using several analytical techniques. A key diagnostic tool is Infrared (IR) Spectroscopy, which will show a characteristic strong, sharp absorption band for the isothiocyanate (-N=C=S) group in the region of 2050-2150 cm⁻¹.[4] NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry are used to confirm the full structure.

Data Summary: this compound

| Property | Value | Reference |

| CAS Number | 1645-65-4 (for trifluoromethyl analog) | [17] |

| Molecular Formula | C₈H₄F₃NS (for trifluoromethyl analog) | [17] |

| Molecular Weight | 203.18 g/mol (for trifluoromethyl analog) | [17] |

| Appearance | White to light yellow solid | [17] |

| Melting Point | 39-43 °C | [17] |

| Boiling Point | 81 °C / 11 mmHg | [17] |

| Key IR Peak | ~2050-2150 cm⁻¹ (strong, sharp) | [4] |

Note: Some properties listed are for the closely related 4-(trifluoromethyl)phenyl isothiocyanate, as specific data for the trifluoromethylthio analog can be limited in general databases. The principles of synthesis and characterization remain identical.

-

Handling and Storage: this compound is moisture-sensitive.[17] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place, with refrigeration recommended for long-term stability.[17]

Conclusion

The is readily achievable from its aniline precursor via well-established chemical transformations. While the classical thiophosgene method offers a direct route, its extreme toxicity necessitates the use of safer, modern alternatives. The two-step procedure involving carbon disulfide and a desulfurizing agent like tosyl chloride represents a more prudent and widely adopted strategy, providing a good balance of safety, efficiency, and accessibility. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and rigorous purification are paramount to obtaining this high-value chemical intermediate in the purity required for advanced research and development in the pharmaceutical and agrochemical industries.

References

- 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 - ChemicalBook. (n.d.). ChemicalBook.

- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm.

- Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv.

- Synthesis of Isothiocyanates: An Update. (n.d.). PMC - NIH.

- New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (2017). Molecules.

- 4-(Trifluoromethyl)phenyl isothiocyanate 97 1645-65-4. (n.d.). Sigma-Aldrich.

- Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Technical Support Center: Synthesis of Isothiocyanates from Primary Amines. (2025). Benchchem.

- 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 1645-65-4. (2025). ChemicalBook.

- 4-(Trifluoromethylthio)aniline CAS#: 372-16-7. (n.d.). ChemicalBook.

- 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054. (n.d.). PubChem.

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PMC - NIH.

- 4-(Trifluoromethyl)phenyl isothiocyanate. (n.d.). Chem-Impex.

- Thiophosgene: An overview. (2020).

- Thiophosgene. (n.d.). Wikipedia.

- Thiophosgene in Organic Synthesis. (n.d.). ResearchGate.

- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.

- A comprehensive characterization of thiophosgene in the solid state. (n.d.). PMC.

- A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. (2025). ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [amp.chemicalbook.com]

- 6. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiophosgene: - An overview [moltuslab.com]

- 9. Thiophosgene - Wikipedia [en.wikipedia.org]

- 10. A comprehensive characterization of thiophosgene in the solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothiocyanate synthesis [organic-chemistry.org]

- 16. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 1645-65-4 [chemicalbook.com]

properties of 4-(trifluoromethylthio)phenyl isothiocyanate

An In-Depth Technical Guide to 4-(Trifluoromethylthio)phenyl Isothiocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent with significant applications in pharmaceutical and agrochemical research. We will delve into its core properties, synthesis, chemical reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Properties and Characterization

This compound, also known by its IUPAC name 1-isothiocyanato-4-(trifluoromethylsulfanyl)benzene, is a bifunctional organic compound. It features a reactive isothiocyanate group (-N=C=S) and a trifluoromethylthio (-SCF₃) moiety attached to a phenyl ring. The potent electron-withdrawing nature of the -SCF₃ group significantly influences the molecule's reactivity, enhancing the electrophilic character of the isothiocyanate carbon. This makes it a highly valuable building block in organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1645-65-4 | [1][2] |

| Molecular Formula | C₈H₄F₃NS | [1][3] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | White to yellow, beige, or tan low-melting solid/crystals | [3][4] |

| Melting Point | 39-43 °C | [2][4] |

| Boiling Point | 81 °C at 11 mmHg | [2] |

| Density | ~1.3 g/cm³ | [4] |

| IUPAC Name | 1-isothiocyanato-4-(trifluoromethyl)benzene | [1][3] |

| Synonyms | p-trifluoromethylphenylisothiocyanate, α,α,α-Trifluoro-p-tolyl Isothiocyanate | [2][4] |

Spectroscopic Data:

Infrared (IR) spectroscopy is a key technique for identifying the characteristic functional groups of this molecule. The most prominent feature in its IR spectrum is the strong, broad absorption band associated with the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically appearing around 2100 cm⁻¹.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most commonly achieved from its corresponding aniline precursor, 4-(trifluoromethylthio)aniline. This two-step process involves the preparation of the aniline followed by its conversion to the target isothiocyanate.

Diagram of Synthesis Workflow

Caption: Overall synthesis pathway for this compound.

Part A: Synthesis of 4-(Trifluoromethylthio)aniline (Precursor)

The precursor is typically prepared via the reduction of 4-nitrophenyl trifluoromethyl sulfide.[5]

Protocol:

-

Setup: To a solution of 4-nitrophenyl trifluoromethyl sulfide (0.15 mol) in ethanol (400 mL) in an appropriate autoclave vessel, add a palladium-carbon catalyst (10% Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., 40 atm) and stir at room temperature for approximately 8 hours. The causality for using a pressurized hydrogen atmosphere with a Pd/C catalyst is to ensure efficient catalytic hydrogenation of the nitro group to an amine, a standard and high-yielding industrial practice.

-

Workup: After the reaction, filter the mixture to remove the catalyst.

-

Isolation: Concentrate the combined filtrate under reduced pressure to remove the solvent. The resulting residue can be washed with water to yield 4-(trifluoromethylthio)aniline.[5] The product is typically a liquid or low-melting solid.[6]

Part B: Synthesis of this compound

The conversion of the aniline to the isothiocyanate is a standard transformation, often employing the highly reactive and toxic reagent, thiophosgene (CSCl₂).[4] This reaction must be conducted with extreme caution in a well-ventilated fume hood.

Protocol:

-

Setup: Dissolve 4-(trifluoromethylthio)aniline (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Reaction: Cool the solution in an ice bath. Add a solution of thiophosgene (approximately 1.1 equivalents) in the same solvent dropwise to the cooled aniline solution. The use of a slight excess of thiophosgene ensures complete conversion of the starting amine. The reaction is exothermic and cooling is necessary to control the reaction rate and prevent side reactions.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.[4]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. The presence of the strongly electron-withdrawing trifluoromethylthio (-SCF₃) group on the phenyl ring further depletes electron density from the isothiocyanate moiety, significantly enhancing its reactivity towards nucleophiles compared to non-substituted phenyl isothiocyanates.[7]

The primary reaction is nucleophilic addition to the central carbon, followed by rearrangement or protonation, leading to a variety of derivatives.

Diagram of General Reactivity

Caption: General mechanism of nucleophilic attack on an isothiocyanate.

Common Reactions:

-

With Amines: Reacts readily with primary and secondary amines to form substituted thioureas. This is one of the most common applications of isothiocyanates in medicinal chemistry.

-

With Alcohols and Thiols: Can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.[7]

Applications in Research and Development

The unique electronic properties and reactivity of this compound make it a valuable intermediate in several high-value sectors.

-

Pharmaceutical Development: This compound serves as a critical building block for synthesizing novel therapeutic agents. The trifluoromethylthio group can enhance properties like lipophilicity and metabolic stability, which are crucial for drug design.[7] It has been investigated for its potential in creating anticancer agents and other biologically active molecules.[8][9] A computational study highlighted its potential as an inhibitor for proteins implicated in breast cancer.[9][10]

-

Agrochemicals: In the agrochemical industry, it is used in the development of advanced pesticides and herbicides.[4][8] The incorporation of the trifluoromethylthio moiety can lead to enhanced efficacy and stability of the final active ingredient.

-

Materials Science: The compound has found applications in materials science. For instance, single crystals of 4-(trifluoromethyl)phenyl isothiocyanate have been used in composites to create flexible piezoresistive sensors with impressive performance at high-pressure ranges.[]

-

Analytical Chemistry: It can be employed as a reagent for the derivatization and detection of amines and thiols in analytical methods.[8]

Safety, Handling, and Storage

As a highly reactive chemical, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as toxic if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[12][13] It is a lachrymator, meaning it can cause tearing.[13]

-

Handling:

-

Storage:

References

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Retrieved from [Link]

-

National Institutes of Health. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate. Retrieved from [Link]

-

YouTube. (2021). Thiophosgene. Sulfur analogue of phosgene. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Exploring 4-(Trifluoromethyl)phenyl Isothiocyanate: Properties and Applications. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of 4-([F-18]fluoromethyl)phenyl isothiocyanate and its use in labelling oligonucleotides. Retrieved from [Link]

-

Journal of Advanced Sciences. (2024). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

-

Synlett. (2015). Thiophosgene. Retrieved from [Link]

-

Journal of Advanced Sciences. (2024). COMPUTATIONAL INVESTIGATION OF STRUCTURAL, SPECTRAL, ELECTRONIC, AND PHARMACOLOGICAL PROPERTIES.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

Tradeasia. (2020). Thiophosgene:- An overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiophosgene in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

PubChem. (n.d.). 4-((Trifluoromethyl)thio)aniline. Retrieved from [Link]

Sources

- 1. 4-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 137134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 1645-65-4 [chemicalbook.com]

- 3. 4-(Trifluoromethyl)phenyl isothiocyanate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. innospk.com [innospk.com]

- 5. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 6. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. joasciences.com [joasciences.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-(Trifluoromethylthio)phenyl Isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly alter a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant attention for its unique electronic characteristics and high lipophilicity, making it a valuable tool for enhancing drug-like properties.[1][2]

This guide provides a comprehensive technical overview of 4-(trifluoromethylthio)phenyl isothiocyanate, a specialized chemical intermediate. While direct literature on this specific molecule is limited, this document will leverage established principles of organic chemistry to detail its structure, a proposed synthetic route, its predicted chemical reactivity, and its potential applications, particularly in the synthesis of novel therapeutic agents. As a bifunctional molecule, it combines the potent electrophilicity of the isothiocyanate (-N=C=S) group with the advantageous properties of the 4-(trifluoromethylthio)phenyl scaffold.[1][3] The isothiocyanate functional group is a versatile precursor for a wide array of sulfur-containing compounds, most notably thiourea derivatives, which are prevalent in numerous biologically active compounds.[1]

This document is intended for researchers, medicinal chemists, and drug development professionals, providing foundational knowledge and practical, actionable protocols to stimulate further investigation into this promising, yet underexplored, chemical entity.

Physicochemical and Structural Characteristics

The structure of this compound is defined by a benzene ring substituted at the 1- and 4-positions with the isothiocyanate and trifluoromethylthio groups, respectively.

-

Isothiocyanate Group (-N=C=S): This functional group is characterized by a central carbon atom double-bonded to both a nitrogen and a sulfur atom. The carbon atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols.[3][4] This reactivity is the basis for its utility as a synthetic building block.

-

Trifluoromethylthio Group (-SCF₃): This group possesses a unique combination of properties. It is one of the most lipophilic functional groups used in drug design, which can significantly enhance a molecule's ability to cross cellular membranes.[2] Furthermore, it is a strong electron-withdrawing group, which can increase the metabolic stability of the parent molecule by shielding adjacent chemical bonds from enzymatic degradation.[1]

A summary of the key physicochemical properties of the likely precursor, 4-(trifluoromethylthio)aniline, is provided below to offer context.

| Property | Value | Source |

| CAS Number | 372-16-7 | [5][6] |

| Molecular Formula | C₇H₆F₃NS | [6][7] |

| Molecular Weight | 193.19 g/mol | [6][7] |

| Boiling Point | 102-103 °C at 8 mmHg | [5][6] |

| Density | 1.351 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.528 | [5][6] |

Proposed Synthesis and Characterization

The most direct and established method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary aniline with thiophosgene (CSCl₂).[8] This method, while requiring careful handling due to the high toxicity of thiophosgene, is highly effective. The proposed synthesis for this compound would therefore start from the commercially available precursor, 4-(trifluoromethylthio)aniline.

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Synthesis Protocol (Proposed)

Warning: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Reaction Setup: To a biphasic system of dichloromethane (CH₂Cl₂) and saturated aqueous sodium bicarbonate (NaHCO₃) in a round-bottom flask, add 4-(trifluoromethylthio)aniline (1.0 equivalent).

-

Reagent Addition: While stirring vigorously at room temperature, slowly add a solution of thiophosgene (1.2 equivalents) in CH₂Cl₂ to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is fully consumed.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic methods:

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A strong, characteristic absorption band is expected around 2000-2200 cm⁻¹ for the -N=C=S stretching vibration.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet corresponding to the -SCF₃ group would be expected.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the exact mass of the product (C₈H₄F₃NS).

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the high electrophilicity of the isothiocyanate carbon atom. This makes it a prime target for reaction with a variety of nucleophiles to form stable adducts.

Caption: General reaction of an isothiocyanate with an amine to form a thiourea.

The most common and synthetically valuable reaction of isothiocyanates is their addition reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives.[9][10] This reaction is typically high-yielding, proceeds under mild conditions, and is highly versatile.[1]

The thiourea linkage is a key structural motif in a vast number of biologically active compounds, exhibiting properties including:

-

Anticancer

-

Antiviral

-

Antibacterial

-

Antifungal

The incorporation of the 4-(trifluoromethylthio)phenyl moiety is expected to confer several advantages to the resulting thiourea derivatives from a drug design perspective:

-

Enhanced Lipophilicity: The -SCF₃ group can improve the compound's ability to penetrate biological membranes, potentially leading to better oral bioavailability and cell permeability.[1][2]

-

Increased Metabolic Stability: The strong electron-withdrawing nature of the -SCF₃ group can protect the molecule from oxidative metabolism, increasing its half-life in vivo.[1][11]

-

Modulation of Target Binding: The unique steric and electronic properties of the -SCF₃ group can influence how the molecule interacts with its biological target, potentially leading to increased potency and selectivity.[11][12]

Experimental Protocol: Synthesis of an N,N'-Disubstituted Thiourea Derivative

This protocol provides a general and reliable method for the synthesis of a thiourea derivative from an aryl isothiocyanate and a primary amine. This procedure can be directly adapted for use with this compound upon its successful synthesis.

Materials

-

Aryl isothiocyanate (e.g., 4-(Trifluoromethyl)phenyl isothiocyanate as a commercially available analog) (1.0 eq)

-

Primary amine (e.g., Benzylamine) (1.0 eq)

-

Ethanol (or other suitable solvent like THF or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure

-

Dissolution: Dissolve the aryl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.

-

Amine Addition: To the stirred solution, add the primary amine (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-80 °C) for 2-10 hours.[13] The reaction progress can be monitored by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If so, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The collected solid can be washed with cold ethanol or recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N,N'-disubstituted thiourea derivative.

Conclusion and Future Perspectives

This compound represents a promising yet underexplored building block for medicinal chemistry and drug discovery. Its synthesis from readily available precursors is feasible through established chemical methods. The combination of the highly reactive isothiocyanate handle with the pharmacologically advantageous trifluoromethylthio group makes it an attractive starting point for the synthesis of compound libraries, particularly for screening against therapeutic targets in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the successful synthesis and full characterization of this compound. Subsequently, the generation of a diverse library of thiourea derivatives and their systematic evaluation in biological assays will be crucial to unlocking the full therapeutic potential of this unique chemical scaffold. The insights provided in this guide aim to serve as a foundational resource to catalyze these research and development efforts.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD. Blog. Available from: [Link]

-

Request PDF. (n.d.). Introduction of Trifluoromethylthio Group into Organic Molecules. ResearchGate. Available from: [Link]

- El-Sayed, M. A. et al. (2015).

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Compiled from data in[]. ResearchGate. Available from: [Link]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Available from: [Link]

-

SAGE Publications Inc. (2025). Convenient Synthesis of Unsymmetrical N,N′-disubstituted Thioureas in Water. ResearchGate. Available from: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N,N'-bis(3-acetylphenyl)thiourea. BenchChem.

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

PubChem. (n.d.). 4-((Trifluoromethyl)thio)aniline. PubChem. Available from: [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

- Al-Amiery, A. A. (2016). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. Journal of Chemical and Pharmaceutical Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 6. 对三氟甲硫基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cbijournal.com [cbijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of 4-(Trifluoromethylthio)phenyl Isothiocyanate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Isothiocyanates in Bioconjugation

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. The electrophilic nature of the central carbon atom makes them highly reactive towards nucleophiles, particularly primary amines, a property that has been extensively leveraged in protein chemistry.[1][2] The reaction of an isothiocyanate with the N-terminal α-amino group of a peptide or the ε-amino group of a lysine residue results in the formation of a stable thiourea linkage.[3] This robust and specific reaction is the cornerstone of the Edman degradation, a classical method for sequencing peptides and proteins from their N-terminus.[4][5][6]

The subject of this guide, 4-(trifluoromethylthio)phenyl isothiocyanate, introduces a unique substituent, the trifluoromethylthio (-SCF₃) group. While the fundamental reactivity of the isothiocyanate moiety remains the same, the strong electron-withdrawing nature of the -SCF₃ group is anticipated to enhance the electrophilicity of the isothiocyanate carbon, potentially influencing reaction kinetics. This guide will explore the nuances of this reactivity, providing a framework for its application in labeling, crosslinking, and sequencing of peptides and proteins.

Core Reaction Mechanism: A Tale of Nucleophilic Addition

The fundamental reaction between this compound and an amino acid is a nucleophilic addition of the uncharged amino group to the electrophilic carbon of the isothiocyanate. This reaction proceeds via a two-step mechanism, culminating in the formation of a stable phenylthiocarbamoyl (PTC) derivative.

Key Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons from the primary amine of the amino acid on the central carbon atom of the isothiocyanate group. This step is highly dependent on the protonation state of the amine, and therefore, the pH of the reaction medium.[7]

-

Proton Transfer: The initial adduct is a zwitterionic intermediate. A subsequent proton transfer, often facilitated by a base (which can be another amine molecule), leads to the formation of the stable thiourea linkage.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. longdom.org [longdom.org]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of 4-(Trifluoromethylthio)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethylthio)phenyl isothiocyanate is a crucial reagent in the synthesis of novel pharmaceuticals and agrochemicals, prized for the unique physicochemical properties conferred by the trifluoromethylthio moiety.[1] The inherent reactivity of the isothiocyanate functional group, while advantageous for synthesis, presents significant challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways, and offers evidence-based protocols for its optimal storage and handling. Furthermore, a detailed methodology for conducting stability assessments is presented to ensure the integrity of this vital chemical intermediate in research and development settings.

Introduction: The Double-Edged Sword of Reactivity

The isothiocyanate functional group (-N=C=S) is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles, including amines, thiols, and alcohols.[2] This reactivity is the cornerstone of its utility in forming thiourea, carbamate, and dithiocarbamate linkages, which are integral to the structure of many biologically active molecules. The presence of a trifluoromethylthio (-SCF3) group on the phenyl ring further enhances the electrophilicity of the isothiocyanate carbon through its strong electron-withdrawing nature.[3] This heightened reactivity, however, makes this compound susceptible to degradation, primarily through hydrolysis. Understanding and mitigating these degradation pathways are paramount to ensuring the compound's quality, purity, and performance in synthetic applications.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C8H4F3NS | [4] |

| Molecular Weight | 203.18 g/mol | [4] |

| Appearance | White to yellow, beige, or tan low-melting solid | [4] |

| Melting Point | 39-43 °C | [4] |

| Boiling Point | 231.3 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 93.7 ± 27.3 °C | [4] |

Core Principles of Stability and Degradation

The primary mechanism of degradation for this compound is hydrolysis, which occurs in the presence of water or atmospheric moisture. This process proceeds through a nucleophilic attack of water on the electrophilic carbon of the isothiocyanate group.

The Hydrolysis Pathway

The hydrolysis of aryl isothiocyanates is a well-documented process that proceeds in two main steps.[5] The initial, and often rate-limiting, step is the nucleophilic attack of a water molecule on the central carbon of the isothiocyanate moiety, leading to the formation of an unstable thiocarbamic acid intermediate. This intermediate then rapidly decomposes to yield 4-(trifluoromethylthio)aniline and carbonyl sulfide.

Caption: Proposed hydrolysis degradation pathway.

Factors Influencing Stability

Several environmental factors can significantly accelerate the degradation of this compound:

-

Moisture: As the primary reactant in hydrolysis, the presence of water is the most critical factor. Exposure to atmospheric humidity is sufficient to initiate degradation.

-

Temperature: Increased temperatures accelerate the rate of chemical reactions, including hydrolysis, as described by the Arrhenius equation.[6]

-

Light: While not the primary degradation pathway, prolonged exposure to UV light can potentially contribute to the degradation of aromatic compounds.

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, strict adherence to proper storage and handling procedures is essential.

Optimal Storage Conditions

Based on safety data sheets and chemical supplier recommendations, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To exclude atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container | To prevent ingress of moisture and exposure to light. |

| Location | Cool, dry, well-ventilated area away from incompatible materials | To ensure a stable and safe storage environment. |

Safe Handling Procedures

Due to the reactivity and potential hazards of this compound, the following handling precautions should be observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any volatile components.

-

Dispensing: When dispensing the solid, minimize its exposure to the atmosphere. If possible, work in a glove box or under a stream of inert gas.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Workflow: Stability Assessment

A robust stability testing protocol is crucial for determining the shelf-life and ensuring the quality of this compound. The following is a comprehensive, self-validating experimental workflow for assessing its stability under accelerated conditions.

Objective

To determine the degradation kinetics of this compound under accelerated temperature and humidity conditions and to extrapolate its shelf-life at recommended storage conditions.

Materials and Equipment

-

This compound (test substance)

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase modification)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase HPLC column

-

Stability chambers with temperature and humidity control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with screw caps

Experimental Design

Caption: Workflow for accelerated stability testing.

Step-by-Step Protocol

1. Sample Preparation: a. Accurately weigh a known amount of this compound into several amber glass vials. b. For a solution-state study, dissolve the compound in a suitable aprotic solvent (e.g., acetonitrile) to a known concentration. c. Tightly cap the vials.

2. Storage Conditions: a. Place the vials in stability chambers set to the following conditions:

- Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

- Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

- Long-term (Control): 5 °C ± 3 °C (refrigerated) b. Designate a set of vials for each time point at each storage condition.

3. Time Points for Analysis: a. For the accelerated study, suggested time points are: 0, 1, 2, 4, 8, and 12 weeks. b. For the long-term study, time points can be extended to 0, 3, 6, 9, 12, 18, and 24 months.

4. HPLC Method for Quantification: a. Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 10 minutes. b. Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). c. Column Temperature: To prevent on-column precipitation and improve peak shape, maintain the column at an elevated temperature, for instance, 40-60°C.[7][8] d. Flow Rate: 1.0 mL/min. e. Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm). f. Injection Volume: 10 µL.

5. Sample Analysis: a. At each time point, remove the designated vials from the stability chambers. b. Allow the vials to equilibrate to room temperature. c. If a solid, dissolve the contents in a known volume of acetonitrile. If a solution, dilute as necessary. d. Analyze the samples by HPLC in triplicate.

6. Data Analysis and Shelf-Life Extrapolation: a. Quantification: Calculate the concentration of this compound at each time point using a calibration curve prepared from a freshly prepared standard. b. Degradation Kinetics: Plot the natural logarithm of the concentration versus time for each temperature. If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the rate constant (k). c. Arrhenius Equation: Use the Arrhenius equation to determine the relationship between the degradation rate and temperature: ln(k) = ln(A) - Ea / (RT) where:

- k is the rate constant

- A is the pre-exponential factor

- Ea is the activation energy

- R is the universal gas constant (8.314 J/mol·K)

- T is the absolute temperature in Kelvin d. Arrhenius Plot: Plot ln(k) versus 1/T. The slope of this line is -Ea/R. e. Shelf-Life Prediction: Extrapolate the line to the recommended storage temperature (e.g., 5 °C or 278.15 K) to determine the rate constant at that temperature. The shelf-life (t₉₀, the time to reach 90% of the initial concentration) can then be calculated for first-order kinetics as: t₉₀ = 0.105 / k

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its stability is primarily compromised by hydrolysis, a process that can be significantly mitigated by strict control of storage conditions. By adhering to the recommended protocols of refrigerated storage under an inert atmosphere and in a tightly sealed container, the shelf-life of this compound can be maximized. The implementation of a robust stability testing program, as outlined in this guide, is essential for quality control and to ensure the reliability of experimental outcomes in drug discovery and development.

References

-

Drobnica, L., & Augustin, J. (1965). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.[5]

-

Lee, H. W., et al. (2013). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Beilstein Journal of Organic Chemistry, 9, 615–620.[9][10][11]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2]

-

Wilson, M., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(14), 1786-1793.[7][8]

- Dox, A. W. (1925). The Hydrolysis of Some Isothiocyanates. Journal of the American Chemical Society, 47(5), 1471–1477.

-

Charron, C. S., et al. (2007). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.[12]

-

Edman, P. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 10, 761-768.[13]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Unlocking the Potential of 4-(Trifluoromethyl)phenyl Isothiocyanate in Chemical Research.[3]

-

Lab-Training. (n.d.). Accelerated stability testing.[14]

-

Chemistry Stack Exchange. (2017). Accelerated stability testing for chemicals: Shelf life / Expiry Date.[15]

-

Hanschen, F. S., et al. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. Agriculture and Food Chemistry.[16]

- O'Hagan, D. (2000). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 29(1), 81-91.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

- Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.

-

Egyptian Drug Authority. (n.d.). Stability Study Protocol.[17]

-

Exploring 4-(Trifluoromethyl)phenyl Isothiocyanate: Properties and Applications. (n.d.).[4]

-

Zhang, X., et al. (2022). Synthesis of Trifluoromethylthio Compounds from Sulfur-Containing Precursors. Chemistry – An Asian Journal, 17(1).[1]

-

JETIR. (2019). Synthesis and Application of Iso Thio cyanates. JETIR, 6(6).[18]

-

Włoch, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(16), 4987.[19]

-

Organic Chemistry: A Tenth Edition. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation.[20]

-

PubMed. (1987). Manual gas-phase isothiocyanate degradation.[21]

-

Singh, R., & Singh, S. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Cancer Letters, 345(1), 1-10.[22]

-

Oueslati, S., et al. (2016). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 5(4), 74.[23]

-

RSC Publishing. (2021). Chapter 8: Accelerated Stability Testing – History and Recent Developments.[6]

-

NIH. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition.[24]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lnct.ac.in [lnct.ac.in]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile [beilstein-journals.org]

- 10. Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thaiscience.info [thaiscience.info]

- 13. scispace.com [scispace.com]

- 14. Accelerated stability testing | PDF [slideshare.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. edaegypt.gov.eg [edaegypt.gov.eg]

- 18. jetir.org [jetir.org]

- 19. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. Manual gas-phase isothiocyanate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to 4-(Trifluoromethylthio)phenyl Isothiocyanate: From Supplier Selection to Application

For the researcher, scientist, or drug development professional, the selection and use of specialized chemical reagents are pivotal decisions that underpin the success of experimental outcomes. 4-(Trifluoromethylthio)phenyl isothiocyanate is a key building block in medicinal chemistry and agrochemical synthesis, valued for the unique properties conferred by its trifluoromethylthio and isothiocyanate functional groups. This guide provides an in-depth technical overview of this compound, from sourcing and quality control to practical laboratory applications.

The Strategic Importance of this compound in Modern Synthesis

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design. The trifluoromethylthio (-SCF3) group, in particular, offers a compelling combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character.[1] This enhances a molecule's ability to cross cellular membranes and resist metabolic degradation, often improving its overall pharmacological profile.[1]

When coupled with the isothiocyanate (-NCS) group—a versatile electrophile that readily reacts with nucleophiles like amines and thiols—the resulting molecule becomes a powerful tool for creating novel thioureas, thiazoles, and other heterocyclic structures that are frequently explored as potential therapeutic agents and bioactive compounds.[1] Its applications span pharmaceutical development, particularly in anti-cancer research, as well as in the formulation of advanced agrochemicals like herbicides and pesticides.[1][2]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 329-87-3 (Illustrative, specific CAS may vary) | N/A |

| Molecular Formula | C8H4F3NS2 | [3] |

| Molecular Weight | 235.25 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 38 - 44 °C (for the related 4-(Trifluoromethyl)phenyl isothiocyanate) | [2] |

| Boiling Point | 207 °C (for the related 4-(Trifluoromethyl)phenyl isothiocyanate) | [2] |

Note: Data for the closely related 4-(Trifluoromethyl)phenyl isothiocyanate is often used as a proxy due to its wider characterization. Researchers should always refer to the supplier-specific Certificate of Analysis for precise data.

Sourcing and Supplier Vetting: A Critical First Step

The integrity of your research begins with the quality of your starting materials. For a specialized reagent like this compound, selecting a reputable supplier is paramount.

Identifying Potential Suppliers

A survey of the market reveals several chemical suppliers that list this compound or its close analogs, catering to research and development quantities. Notable suppliers include:

-

Aladdin Scientific: Lists this compound with a specified purity of ≥95%.[3]

-

Chem-Impex International: Offers the related 4-(Trifluoromethyl)phenyl isothiocyanate with ≥98% purity, highlighting its use in pharmaceutical and agrochemical development.[2]

-

Santa Cruz Biotechnology (SCBT): Provides 4-(Trifluoromethyl)phenyl isothiocyanate for proteomics research.[4]

-

TCI Chemicals & Fisher Scientific: Major distributors that carry a wide range of organic intermediates, including various substituted phenyl isothiocyanates.[5][6]

A Workflow for Supplier Qualification

Researchers should not select a supplier based on price alone. A rigorous vetting process is essential to ensure reliability and material quality.

Caption: A logical workflow for qualifying a chemical supplier.

Key Vetting Criteria:

-

Certificate of Analysis (CoA): The CoA is non-negotiable. It must specify the purity, the method used for determination (e.g., GC, HPLC, NMR), and list key physical properties. For isothiocyanates, purity is critical as they can degrade in the presence of moisture.[7]

-

Purity Specification: For most research applications, a purity of ≥95% is acceptable, but for sensitive assays or synthesis of drug candidates, ≥98% is recommended.[2][3]

-

Technical Support: A reliable supplier will have accessible technical support to answer questions about product stability, solubility, and handling.

-

Packaging and Storage: Isothiocyanates are often sensitive to moisture and heat.[5][8] The supplier should ship the compound in a tightly sealed container, often under an inert gas like argon or nitrogen. The recommended storage condition is typically refrigerated (2-8 °C).[2][5]

In-House Quality Control and Handling

Upon receipt, it is good laboratory practice to perform an identity and purity check, especially before commencing a large-scale or critical synthesis.

Recommended QC Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for verifying the purity of volatile compounds like isothiocyanates.

Step-by-Step GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Injector Setup: Use a split/splitless injector, typically at a temperature of 250 °C.

-

Column: A standard non-polar column, such as a VF-5ms or equivalent, is appropriate.

-

Oven Program: A typical temperature program would be:

-

Initial temperature: 50 °C, hold for 2-5 minutes.

-

Ramp: Increase at 5-10 °C/min to 280-300 °C.

-

Final hold: 5 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectrum should show a clear molecular ion peak and a fragmentation pattern consistent with the structure.

Safety, Handling, and Storage

Isothiocyanates are classified as hazardous materials. They are toxic if swallowed or inhaled, and cause skin and eye irritation.[5][9] Some are also lachrymators (induce tearing).[10]

Mandatory Safety Workflow:

Caption: A mandatory workflow for the safe handling of isothiocyanates.

-

Storage: The compound should be stored in a refrigerator at 2-8 °C, away from moisture and heat.[2][5] The container should be tightly sealed, preferably under an inert atmosphere.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure the area is well-ventilated.[11]

Application in Synthetic Chemistry: A Protocol for Thiourea Formation

A primary application of this compound is its reaction with primary or secondary amines to form N,N'-disubstituted thioureas. These structures are common scaffolds in drug discovery.

General Protocol for Thiourea Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Reagent Addition: Add this compound (1.0-1.1 equivalents) to the solution. The reaction can often be performed at room temperature.

-

Monitoring: The reaction is typically rapid. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup and Purification:

-

If the product precipitates, it can be isolated by filtration.

-

If the product is soluble, the solvent can be removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[12]

-

The strong electron-withdrawing nature of the trifluoromethylthio group activates the isothiocyanate carbon, making it a potent electrophile for this type of nucleophilic addition.[1]

Conclusion

This compound is a high-value reagent for researchers engaged in the synthesis of novel bioactive molecules. Its utility is derived directly from the synergistic effects of its two key functional groups. However, realizing its full potential requires a methodical approach that begins with diligent supplier selection and is followed by rigorous in-house QC, strict adherence to safety protocols, and the application of sound synthetic methodologies. By following the principles and protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their discovery workflows, paving the way for innovation in medicine and agriculture.

References

-

Unpacking the Chemistry of 4-(Trifluoromethyl)phenyl Isothiocyanate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound from Aladdin Scientific . Biocompare.com. [Link]

-

Ensuring Purity: Allyl Isothiocyanate and Analytical Standards . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Safe Handling & Storage of Allyl Isothiocyanate Liquid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring 4-(Trifluoromethyl)phenyl Isothiocyanate: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables . MDPI. [Link]

-

General procedure for the synthesis of isothiocyanates . The Royal Society of Chemistry. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources . PMC. [Link]

-

A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD . UPB Scientific Bulletin. [Link]

-

Phenyl isothiocyanate - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. biocompare.com [biocompare.com]

- 4. scbt.com [scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. labproinc.com [labproinc.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. nbinno.com [nbinno.com]

- 12. rsc.org [rsc.org]

Whitepaper: A Technical Guide to Exploring the Electrophilicity of Novel Isothiocyanates

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by their highly reactive electrophilic isothiocyanate moiety (-N=C=S).[1] Found abundantly in cruciferous vegetables, these compounds have garnered significant attention in the fields of medicinal chemistry and drug development due to their potent biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] The therapeutic potential of ITCs is intrinsically linked to their electrophilicity, which governs their reactivity towards biological nucleophiles, primarily the thiol groups of cysteine residues in proteins.[5][6] This technical guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for assessing the electrophilicity of novel isothiocyanates. It is intended for researchers, scientists, and drug development professionals seeking to characterize and harness the therapeutic potential of this promising class of compounds.

The Chemical Biology of Isothiocyanate Electrophilicity

The isothiocyanate functional group is the cornerstone of the biological activity of these molecules. The carbon atom of the -N=C=S group is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, rendering it susceptible to nucleophilic attack.[7] This electrophilic nature allows ITCs to form covalent adducts with a variety of biological macromolecules, most notably proteins.[6][8]

One of the most well-characterized mechanisms of action for ITCs is their ability to modulate the Keap1-Nrf2 signaling pathway.[9][10][11] The Kelch-like ECH-associated protein 1 (Keap1) is a cysteine-rich protein that acts as a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent proteasomal degradation. Electrophilic ITCs can react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[12][13] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][9][14]

The ability of a novel isothiocyanate to effectively modulate this pathway is directly related to its electrophilicity. A higher degree of electrophilicity generally translates to a faster rate of reaction with Keap1 thiols, leading to a more potent induction of the Nrf2-mediated antioxidant response. However, excessive reactivity can lead to off-target effects and cellular toxicity. Therefore, a thorough understanding and quantitative assessment of the electrophilicity of novel ITCs are paramount for the development of safe and effective therapeutic agents.

Caption: The Keap1-Nrf2 signaling pathway and its modulation by electrophilic isothiocyanates.

Experimental Approaches to Quantify Isothiocyanate Electrophilicity

A multi-pronged approach combining kinetic assays, analytical chemistry, and computational modeling is essential for a comprehensive assessment of the electrophilicity of novel isothiocyanates.

Kinetic Analysis of Isothiocyanate-Nucleophile Reactions

The reaction of an isothiocyanate with a model nucleophile, such as an amine or a thiol, provides a direct measure of its electrophilic reactivity. Stopped-flow spectrophotometry is a powerful technique for monitoring the rapid kinetics of these reactions.[15]

Protocol: Kinetic Analysis by Stopped-Flow Spectrophotometry

-

Principle: The formation of a thiourea (from reaction with an amine) or a dithiocarbamate (from reaction with a thiol) can be monitored by observing the change in absorbance of the reaction mixture over time.

-

Materials:

-

Stopped-flow spectrophotometer

-

Isothiocyanate solution (e.g., 1 mM in acetonitrile)

-

Nucleophile solution (e.g., 10 mM n-butylamine or glutathione in a suitable buffer)

-

Solvent/buffer (e.g., acetonitrile or phosphate buffer)

-

-

Procedure:

-

Wavelength Selection: Determine the optimal wavelength for monitoring the reaction by performing a UV-Vis scan of the reactants and the expected product. The chosen wavelength should exhibit a significant change in absorbance upon product formation.

-

Instrument Setup: Equilibrate the stopped-flow instrument and reactant solutions to the desired temperature (e.g., 25 °C).

-

Kinetic Run: Rapidly mix the isothiocyanate and nucleophile solutions in the observation cell and record the change in absorbance over time.

-

Data Analysis: Under pseudo-first-order conditions (with the nucleophile in excess), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential equation. The second-order rate constant (k), a direct measure of electrophilicity, is then calculated by dividing k_obs by the concentration of the nucleophile.

-

Comparative Reactivity Data

The following table summarizes the non-enzymatic second-order rate constants for the reaction of several common isothiocyanates with glutathione (GSH), a key intracellular antioxidant.[5] This data provides a valuable benchmark for evaluating the reactivity of novel ITCs.

| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹min⁻¹) at 25-30°C, pH 6.5 |

| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | 130 |

| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 75 |

| Sulforaphane (SFN) | CH₃S(O)(CH₂)₄NCS | 45 |

Note: The presence of glutathione S-transferases (GSTs) in vivo can significantly accelerate these reaction rates.

Analytical Quantification of Isothiocyanate Adducts

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the separation and quantification of ITCs and their reaction products.[16][17] Derivatization of ITCs is often employed to enhance their detection.[16][18][19]

Protocol: Derivatization and HPLC Analysis of Isothiocyanates

-

Principle: Isothiocyanates can be derivatized with a reagent containing a thiol group, such as N-acetyl-L-cysteine (NAC), to form a stable adduct with a UV-active chromophore, facilitating detection by HPLC.[19]

-

Materials:

-

Isothiocyanate sample

-

Derivatizing reagent (e.g., 0.2 M NAC and 0.2 M NaHCO₃ in water)

-

HPLC system with a UV detector

-

-

Procedure:

-

Derivatization: Mix the isothiocyanate sample with the derivatizing reagent and incubate to allow for complete reaction.

-

HPLC Analysis: Inject the derivatized sample onto a suitable HPLC column (e.g., C18) and elute with an appropriate mobile phase gradient.

-

Quantification: Quantify the derivatized isothiocyanate by comparing its peak area to a standard curve generated from known concentrations of the derivatized ITC.

-

Caption: Workflow for the derivatization and HPLC analysis of isothiocyanates.

Computational Approaches to Predicting Electrophilicity

Computational chemistry provides a powerful in-silico framework for predicting and understanding the electrophilicity of novel isothiocyanates before their synthesis.[20] Density Functional Theory (DFT) calculations can be used to determine various electronic properties that correlate with reactivity.

Key Computational Parameters:

-

Global Electrophilicity Index (ω): This index provides a quantitative measure of the overall electrophilicity of a molecule.

-